Selective GlyT2 Inhibition Over GlyT1
Oleoyl-L-carnitine is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), with an IC50 of 340 nM [1]. This is 15-fold more potent than the previously identified lipid inhibitor N-arachidonyl-glycine [1]. Crucially, it demonstrates high selectivity for GlyT2 over the closely related glycine transporter 1 (GlyT1), with an IC50 for GlyT1 of >10,000 nM .
| Evidence Dimension | GlyT2 Inhibition (IC50) and Selectivity vs. GlyT1 |
|---|---|
| Target Compound Data | IC50 = 340 nM for GlyT2; IC50 > 10,000 nM for GlyT1 |
| Comparator Or Baseline | N-arachidonyl-glycine: IC50 ~5,100 nM for GlyT2 |
| Quantified Difference | 15-fold more potent than N-arachidonyl-glycine. Selectivity ratio (GlyT1/GlyT2) > 29 |
| Conditions | In vitro electrophysiology assay using Xenopus laevis oocytes expressing human GlyT2 or GlyT1. |
Why This Matters
This establishes oleoyl-L-carnitine as the primary endogenous lipid inhibitor of GlyT2, a validated target for analgesics, with a potency and selectivity profile not shared by other common long-chain acylcarnitines.
- [1] Carland JE, Mansfield RE, Ryan RM, Vandenberg RJ. Oleoyl-L-carnitine inhibits glycine transport by GlyT2. Br J Pharmacol. 2013;168(4):891-902. View Source
